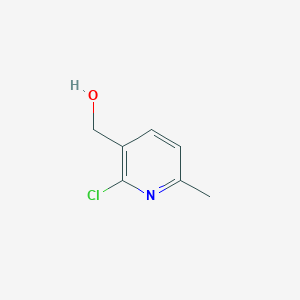![molecular formula C7H4IN3O2 B1604049 3-ヨード-4-ニトロ-1H-ピロロ[2,3-b]ピリジン CAS No. 1000340-40-8](/img/structure/B1604049.png)
3-ヨード-4-ニトロ-1H-ピロロ[2,3-b]ピリジン
概要
説明
3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4IN3O2 It is characterized by the presence of an iodine atom at the 3-position and a nitro group at the 4-position on a pyrrolo[2,3-b]pyridine core
科学的研究の応用
3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological pathways and mechanisms.
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine. For instance, the compound should be stored at 0-8°C to maintain its stability . Furthermore, its low solubility in water can make it difficult to administer in vivo. Future research could focus on improving its solubility and bioavailability through more efficient synthesis methods.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination and nitration of pyrrolo[2,3-b]pyridine derivatives. One common method includes the following steps:
Nitration: The nitration at the 4-position is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the compound.
Industrial Production Methods
While specific industrial production methods for 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like iodine and nitric acid.
化学反応の分析
Types of Reactions
3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group at the 4-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), elevated temperature.
Reduction: Hydrogen gas, palladium on carbon, solvent (e.g., ethanol), room temperature or slightly elevated temperature.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water or acetone), room temperature.
Major Products
Substitution: 3-substituted-4-nitro-1H-pyrrolo[2,3-b]pyridines.
Reduction: 3-iodo-4-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Various oxidized derivatives of the pyrrolo[2,3-b]pyridine core.
類似化合物との比較
Similar Compounds
- 3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
- 3-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
- 3-iodo-4-amino-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both an iodine atom and a nitro group on the pyrrolo[2,3-b]pyridine core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of diverse bioactive molecules and advanced materials.
特性
IUPAC Name |
3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXZIOZDIALSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646890 | |
| Record name | 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-40-8 | |
| Record name | 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Oxa-7-azaspiro[2.5]octane](/img/structure/B1603978.png)
![7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1603979.png)






